molecular formula C10H10Cl2V 10* B083985 Cyclopenta-1,3-diene;vanadium(4+);dichloride CAS No. 12083-48-6

Cyclopenta-1,3-diene;vanadium(4+);dichloride

Cat. No. B083985
CAS RN: 12083-48-6
M. Wt: 252.03 g/mol
InChI Key: SVJUWJUEPORBCW-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

Cyclopentadiene, a related compound, is a highly reactive diene in the Diels–Alder reaction because minimal distortion of the diene is required to achieve the envelope geometry of the transition state compared to other dienes . Famously, cyclopentadiene dimerizes. The conversion occurs in hours at room temperature, but the monomer can be stored for days at −20 °C .


Physical And Chemical Properties Analysis

Cyclopentadiene, a related compound, is a colorless liquid with a strong and unpleasant odor . It has a density of 0.802 g cm^−3, a melting point of −90 °C, and a boiling point of 39 to 43 °C . It is insoluble in water .

Scientific Research Applications

Pharmacological Applications

Bis(cyclopentadienyl)vanadium(IV) dichloride has been identified as a potential pharmacological compound for cancer treatment . It’s being studied for its cytostatic activity, which could make it a valuable tool in the fight against cancer .

Catalyst for Aminoalcohols Preparation

This compound serves as a catalyst for the solvent-free, room temperature preparation of vicinal aminoalcohols . These aminoalcohols can act as fungistatic agents, inhibiting the growth of fungi.

Catalyst for Oligomerization Reactions

Bis(cyclopentadienyl)vanadium(IV) dichloride is used as a catalyst for oligomerization reactions via the Aufbau propagation reaction . This process is crucial in the synthesis of polymers.

Catalyst for Aqueous Polymerization Reactions

This compound is also used as a catalyst for aqueous polymerization reactions, using oxygen as a co-catalyst . This application is particularly useful in the production of water-soluble polymers.

Catalyst for Pinacol-type Coupling Reactions

Bis(cyclopentadienyl)vanadium(IV) dichloride can act as a catalyst for dl-selective pinacol-type coupling reactions . These reactions are important in organic synthesis, particularly in the creation of complex molecules.

Crystal Growth Modifier

This compound can affect the crystal growth of calcium carbonate . This property could be useful in various industries, including construction and manufacturing.

7. Inhibitor of Human Topoisomerase II Enzyme Bis(cyclopentadienyl)vanadium(IV) dichloride has been found to inhibit the human topoisomerase II enzyme . This enzyme is involved in DNA replication and transcription, and its inhibition has potential antitumor activity.

Synthesis of Half-Sandwich Metallocenes

Highly substituted cyclopentadienes, like Bis(cyclopentadienyl)vanadium(IV) dichloride, are used in the synthesis of half-sandwich metallocenes of late transition metals . These metallocenes have various applications in catalysis and materials science.

Safety and Hazards

Cyclopentadiene, a related compound, has a flash point of 25 °C . The lethal dose or concentration (LD, LC) is 14,182 ppm (rat, 2 hr) and 5091 ppm (mouse, 2 hr) . NIOSH (US health exposure limits) are PEL (Permissible) TWA 75 ppm (200 mg/m^3) and REL (Recommended) TWA 75 ppm (200 mg/m^3) . The IDLH (Immediate danger) is 750 ppm .

Mechanism of Action

Target of Action

Bis(cyclopentadienyl)vanadiumdichloride, also known as cyclopenta-1,3-diene;vanadium(4+);dichloride, is a potent spermicidal and apoptosis-inducing agent . It targets sperm cells, specifically affecting their mobility and inducing apoptosis .

Mode of Action

The compound interacts with its targets by inducing rapid sperm immobilization . The presence of electron-donating methyl groups in the cyclopentadienyl rings of the compound can augment its sperm-immobilizing activity . The compound’s apoptosis-inducing property is evident at higher micromolar concentrations .

Biochemical Pathways

The compound affects the biochemical pathways related to sperm mobility and apoptosis. The compound’s ability to rapidly generate hydroxyl radicals in the presence of an oxidant suggests a novel mechanism of action .

Pharmacokinetics

It is known that the compound is harmful by inhalation and may be irritating to the skin, eyes, and respiratory tract .

Result of Action

The compound’s action results in rapid sperm immobilization and induction of apoptosis . It also induces mitotic aberrations, such as pyknotic metaphases, lagging chromosomes during anaphase, and multipolar mitotic figures .

Action Environment

The compound is extremely sensitive to exposure to air and moisture, decomposing in water . Therefore, the environment significantly influences its action, efficacy, and stability. It is recommended to handle the compound under inert gas and store it in a moisture-free environment .

properties

IUPAC Name

cyclopenta-1,3-diene;vanadium(4+);dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C5H5.2ClH.V/c2*1-2-4-5-3-1;;;/h2*1-3H,4H2;2*1H;/q2*-1;;;+4/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVJUWJUEPORBCW-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC=[C-]1.C1C=CC=[C-]1.[Cl-].[Cl-].[V+4]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10Cl2V
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(cyclopentadienyl)vanadiumdichloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 2
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 3
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 4
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 5
Cyclopenta-1,3-diene;vanadium(4+);dichloride
Reactant of Route 6
Cyclopenta-1,3-diene;vanadium(4+);dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.